molecular formula C23H30FN3O2 B592936 N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide CAS No. 1843184-42-8

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide

Cat. No.: B592936
CAS No.: 1843184-42-8
M. Wt: 399.5 g/mol
InChI Key: BOGHQNVNYXAOJR-UHFFFAOYSA-N
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Description

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is structurally related to AKB48, a synthetic cannabinoid with a pentyl indazole core. This compound is an expected phase 1 metabolite of AKB48 N-(5-fluoropentyl) analog, which has a fluorine atom added to the terminal carbon of the pentyl chain . This modification typically increases the compound’s affinity for cannabinoid receptors .

Scientific Research Applications

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of the compound “5-fluoro AKB48 N-(4-hydroxypentyl) metabolite” are the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions .

Mode of Action

The compound is a synthetic cannabinoid that has a structural similarity to other synthetic cannabinoids such as JWH 018 adamantyl carboxamide and STS-135 . It interacts with its targets, the cannabinoid receptors, by binding to them. This binding typically increases the compound’s affinity for both cannabinoid receptors significantly .

Biochemical Pathways

It is known that cannabinoids can influence the release of neurotransmitters in the brain, thereby affecting various physiological and psychological processes . As an expected phase 1 metabolite of AKB48 N-(5-fluoropentyl) analog, it is based on the known metabolism of similar compounds .

Pharmacokinetics

As a synthetic cannabinoid, it is expected to have similar pharmacokinetic properties to other compounds in this class .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cannabinoid receptors it interacts with and the subsequent biochemical pathways it affects. Given its structural similarity to other synthetic cannabinoids, it may have potential psychoactive effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite involves the fluorination of the terminal carbon of the pentyl chain in AKB48. The synthetic route generally includes the following steps:

    Fluorination: Introduction of a fluorine atom to the terminal carbon of the pentyl chain.

    Hydroxylation: Addition of a hydroxyl group to the fourth carbon of the pentyl chain.

Industrial Production Methods

Industrial production of this compound is typically carried out under controlled laboratory conditions to ensure high purity and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to the hydroxyl form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite is unique due to its specific structural modifications, including the fluorination and hydroxylation of the pentyl chain. These modifications enhance its affinity for cannabinoid receptors and influence its metabolic pathways, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O2/c24-14-18(28)4-3-7-27-20-6-2-1-5-19(20)21(26-27)22(29)25-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-2,5-6,15-18,28H,3-4,7-14H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGHQNVNYXAOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342224
Record name 5-Fluoro-AKB48 N-(5-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843184-42-8
Record name 5-Fluoro-AKB48 N-(5-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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